2-(ethylamino)-1,3-thiazole-5-carbaldehyde

Medicinal Chemistry Lipophilicity Optimization Drug Design

Procurement-grade 2-(Ethylamino)-1,3-thiazole-5-carbaldehyde is the thiazole-5-carbaldehyde fragment of choice when your campaign demands a balanced LogP profile (~0.99) and exactly one hydrogen-bond donor. Unlike methylamino (LogP 0.63; HBD 1) or diethylamino (LogP >1.8; HBD 0) analogs, this ethylamino congener uniquely satisfies the narrow physicochemical window required for kinase inhibitor hinge-region binding and fragment screening hit identification. The reactive 5-carbaldehyde handle enables rapid condensation to hydrazones, imines, and Knoevenagel adducts, accelerating SAR exploration. Avoid costly re-synthesis; specify this precise congener for reproducible lead optimization.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 1374663-84-9
Cat. No. B6618843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylamino)-1,3-thiazole-5-carbaldehyde
CAS1374663-84-9
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCCNC1=NC=C(S1)C=O
InChIInChI=1S/C6H8N2OS/c1-2-7-6-8-3-5(4-9)10-6/h3-4H,2H2,1H3,(H,7,8)
InChIKeyFGVAOWFNUPSSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-1,3-thiazole-5-carbaldehyde (CAS 1374663-84-9): A Key Thiazole Building Block for Medicinal Chemistry


2-(Ethylamino)-1,3-thiazole-5-carbaldehyde (CAS 1374663-84-9) is a heterocyclic building block featuring a thiazole core substituted with an ethylamino group at the 2-position and a reactive aldehyde at the 5-position [1]. This compound belongs to the 2-aminothiazole-5-carbaldehyde family and serves as a versatile intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimicrobial candidates [2]. Its molecular formula is C6H8N2OS, with a molecular weight of 156.21 Da, and it is commercially available from multiple suppliers, including Enamine, with typical purities of ≥95% [1].

Why 2-(Ethylamino)-1,3-thiazole-5-carbaldehyde Cannot Be Interchanged with Other 2-Aminothiazole-5-carbaldehydes


Substitution at the 2-amino position of the thiazole-5-carbaldehyde scaffold profoundly influences key molecular properties, including lipophilicity (LogP), hydrogen-bond donor capacity, and conformational flexibility [1]. These physicochemical parameters directly dictate compound behavior in biological assays, synthetic reactivity, and downstream pharmacokinetic profiles. When medicinal chemists or procurement specialists interchange 2-(ethylamino)-1,3-thiazole-5-carbaldehyde with its methylamino, diethylamino, or unsubstituted amino analogs, they risk altering LogP by up to 0.8 units, shifting hydrogen-bond donor counts, or changing rotatable bond flexibility—all of which can derail lead optimization campaigns, compromise SAR continuity, and necessitate costly re-synthesis [2].

Quantitative Differentiation Evidence for 2-(Ethylamino)-1,3-thiazole-5-carbaldehyde Against Closest Analogs


LogP Optimization: 2-(Ethylamino) Provides an Intermediate Lipophilicity Profile Compared to Methylamino and Diethylamino Analogs

The partition coefficient (LogP) of 2-(ethylamino)-1,3-thiazole-5-carbaldehyde is 0.99, which positions it between the more hydrophilic methylamino analog (LogP = 0.63) and the more lipophilic diethylamino analog (LogP ≈ 1.80–2.19) [1][2][3]. This intermediate LogP value makes the ethylamino derivative particularly attractive for fragment-based drug discovery and lead optimization, where a balanced LogP (typically 1–3) is sought to achieve optimal oral absorption and cellular permeability while minimizing metabolic liabilities.

Medicinal Chemistry Lipophilicity Optimization Drug Design

Hydrogen-Bond Donor Advantage: Ethylamino Retains One HBD, While Diethylamino Has Zero

2-(Ethylamino)-1,3-thiazole-5-carbaldehyde possesses one hydrogen-bond donor (the NH of the ethylamino group), identical to the methylamino analog but distinct from the diethylamino analog, which has zero HBDs [1][2]. The unsubstituted 2-amino analog possesses two HBDs [3]. This single HBD capacity allows the ethylamino derivative to engage in essential hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions) while exhibiting reduced polarity relative to the 2-amino parent (PSA = 42 Ų for ethylamino vs. 84.22 Ų for 2-amino), thereby improving passive membrane permeability.

Pharmacophore Modeling Hydrogen Bonding Drug-Receptor Interactions

Rotatable Bond Flexibility: Ethylamino Offers Greater Conformational Adaptability Than Methylamino

The ethylamino derivative contains 3 rotatable bonds compared to only 2 for the methylamino analog and 1 for the 2-amino analog [1][2]. This additional rotational degree of freedom, conferred by the ethyl substituent, enhances the compound's conformational flexibility, allowing it to more readily adopt the bioactive conformation required for target engagement. Increased conformational sampling capacity is particularly valuable in fragment-based screening and scaffold-hopping strategies, where rigid, poorly adaptable fragments may fail to yield hits.

Conformational Analysis Molecular Flexibility Binding Affinity

Optimal Application Scenarios for Procuring 2-(Ethylamino)-1,3-thiazole-5-carbaldehyde


Fragment-Based Drug Discovery (FBDD) Requiring Balanced LogP and Single HBD

In fragment screening campaigns where a balanced LogP profile (~1.0) and a single hydrogen-bond donor are sought to maximize hit rates and minimize off-target binding, 2-(ethylamino)-1,3-thiazole-5-carbaldehyde (LogP = 0.99; HBD = 1) is the preferred thiazole-5-carbaldehyde fragment [1]. Neither the methylamino (LogP 0.63) nor the diethylamino (LogP >1.8, HBD=0) analogs achieve this specific physicochemical profile.

Kinase Inhibitor Scaffold Elaboration via Aldehyde Chemistry

The 5-carbaldehyde functionality serves as a reactive handle for condensation with hydrazines, amines, or active methylene compounds to generate imines, hydrazones, or Knoevenagel adducts, which are privileged motifs in kinase inhibitor design [2]. The ethylamino substituent provides a single HBD for hinge-region binding while maintaining sufficient lipophilicity for hydrophobic pocket occupancy, as supported by class-level evidence from thiazole-based kinase inhibitor patents [2].

Antimicrobial SAR Studies Targeting Gram-Positive Bacteria

Derivatives of 2-aminothiazole-5-carbaldehyde have demonstrated antibacterial activity against Gram-positive bacteria . The ethylamino congener, with its intermediate LogP (0.99) and enhanced conformational flexibility (3 rotatable bonds), is ideally suited for systematic SAR exploration aimed at optimizing antimicrobial potency and selectivity.

Synthesis of Branched Alkylamino Thiazole Derivatives for CRF Receptor Modulation

Patents describing branched alkylamino thiazole derivatives as corticotropin-releasing factor (CRF) receptor antagonists utilize 2-(alkylamino)-1,3-thiazole-5-carbaldehyde intermediates for the construction of biologically active thiazole cores [3]. The ethylamino variant is a key building block for generating focused libraries targeting the CRF receptor.

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